molecular formula C7H5BrFN3 B14094652 8-Bromo-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

8-Bromo-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B14094652
M. Wt: 230.04 g/mol
InChI Key: DRMAMGSNLSVWBR-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with bromine, fluorine, and methyl substituents at specific positions. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Chemical Reactions Analysis

8-Bromo-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

8-Bromo-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it inhibits the activity of c-Met and VEGFR-2 kinases, leading to the suppression of cancer cell proliferation . The compound binds to these kinases, interfering with their signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

8-Bromo-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives, such as:

    8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the fluorine substituent.

    8-Fluoro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the bromine substituent.

    6-Methyl-[1,2,4]triazolo[1,5-a]pyridine: Lacks both bromine and fluorine substituents.

The presence of bromine and fluorine in this compound enhances its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C7H5BrFN3

Molecular Weight

230.04 g/mol

IUPAC Name

8-bromo-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H5BrFN3/c1-4-6(9)2-5(8)7-10-3-11-12(4)7/h2-3H,1H3

InChI Key

DRMAMGSNLSVWBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=NC=NN12)Br)F

Origin of Product

United States

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